molecular formula C10H6BrNO2S B2450964 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid CAS No. 900587-78-2

4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2450964
CAS No.: 900587-78-2
M. Wt: 284.13
InChI Key: IDJRKFDUWIEMRM-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The biological activity of 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid is attributed to its ability to interact with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis or interact with DNA in cancer cells, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a different set of biological targets compared to other thiazole derivatives .

Properties

IUPAC Name

4-(4-bromophenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-9(10(13)14)15-5-12-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJRKFDUWIEMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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